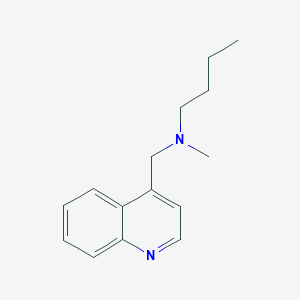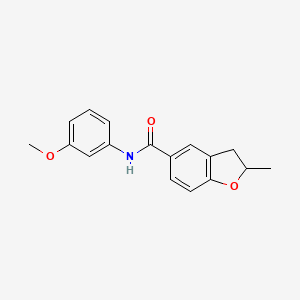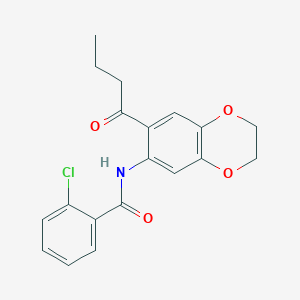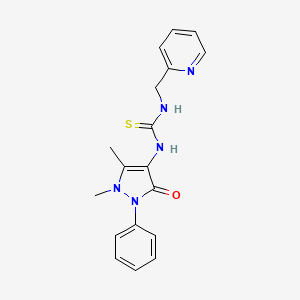
N-methyl-N-(4-quinolinylmethyl)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-quinolinylmethyl)-1-butanamine, commonly known as 4-MBC, is a synthetic compound that belongs to the family of substituted amphetamines. It is a potent and selective serotonin releasing agent (SSRA) that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-MBC has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of serotonin in various physiological and pathological processes. 4-MBC has been shown to induce the release of serotonin from presynaptic neurons, leading to an increase in extracellular serotonin levels. This effect has been used to study the function of the serotonin system in various animal models of disease.
Wirkmechanismus
The mechanism of action of 4-MBC involves the selective release of serotonin from presynaptic neurons. 4-MBC binds to the serotonin transporter (SERT) and induces the release of serotonin into the synaptic cleft. This effect is mediated by the activation of protein kinase C (PKC) and the subsequent phosphorylation of SERT. The release of serotonin by 4-MBC is selective and does not affect the release of other neurotransmitters such as dopamine or norepinephrine.
Biochemical and Physiological Effects:
The release of serotonin by 4-MBC has a number of biochemical and physiological effects. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. The release of serotonin by 4-MBC has been shown to increase locomotor activity in animals, suggesting that it may have a stimulant effect. Additionally, 4-MBC has been shown to induce hyperthermia in animals, which may be related to its effect on the serotonin system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-MBC in lab experiments is its selectivity for the serotonin system. This allows researchers to investigate the role of serotonin in various physiological and pathological processes. Additionally, the synthesis of 4-MBC is relatively simple and can be accomplished with high yields. However, one limitation of using 4-MBC is its potential toxicity. High doses of 4-MBC have been shown to induce neurotoxicity in animals, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 4-MBC. One area of research is the investigation of the role of serotonin in various neuropsychiatric disorders such as depression and anxiety. Additionally, the development of new compounds that selectively target the serotonin system may lead to the development of new treatments for these disorders. Another area of research is the investigation of the potential neurotoxicity of 4-MBC and other serotonin releasing agents. Understanding the potential risks associated with these compounds is important for their safe use in scientific research.
Synthesemethoden
The synthesis of 4-MBC involves the reaction of 4-chlorobutyryl chloride with 8-hydroxyquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. The synthesis of 4-MBC is relatively simple and can be accomplished with high yields.
Eigenschaften
IUPAC Name |
N-methyl-N-(quinolin-4-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-3-4-11-17(2)12-13-9-10-16-15-8-6-5-7-14(13)15/h5-10H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIJNUFPUUOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414722 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6083646.png)
![4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6083648.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6083658.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6083670.png)

![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6083695.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6083699.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6083743.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083745.png)